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Compound of Interest

Compound Name: 1,3-Dimethoxypropan-2-amine

Cat. No.: B1301007

An In-depth Technical Guide to 1,3-Dimethoxypropan-2-amine: Synthesis, Properties, and
Applications

Abstract

1,3-Dimethoxypropan-2-amine, a unique aliphatic primary amine, presents a compelling
scaffold for innovation in chemical synthesis and drug discovery. Characterized by a central
amine group flanked by two methoxy-functionalized carbons, this molecule offers a distinct
combination of nucleophilicity, hydrogen bonding capability, and conformational flexibility. This
guide provides a comprehensive overview of its chemical identity, physicochemical properties,
synthesis and purification protocols, and potential applications for researchers and drug
development professionals. We delve into the causality behind synthetic strategies and
analytical validation, positioning 1,3-Dimethoxypropan-2-amine as a versatile building block
for creating more complex molecular architectures.

Introduction and Chemical Identity

1,3-Dimethoxypropan-2-amine (CAS No: 78531-29-0) is an organic compound whose
structure is distinguished by a propane backbone with methoxy groups at the 1 and 3 positions
and a primary amine at the central carbon.[1][2] This arrangement of functional groups—two
hydrogen bond acceptors (ether oxygens) and a primary amine that can act as both a
hydrogen bond donor and a nucleophile—makes it a significant intermediate in synthetic
organic chemistry.[1] Its formal IUPAC name is 1,3-dimethoxypropan-2-amine, and it is also
known by synonyms such as 2-amino-1,3-dimethoxypropane.[2][3] The unique positioning of
these groups may confer distinct chemical properties and biological activities compared to
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simpler amines, marking its potential significance in pharmaceutical and materials science
research.[1]

Caption: 2D Structure of 1,3-Dimethoxypropan-2-amine.

Physicochemical Properties and Structural
Elucidation

The utility of a chemical compound is fundamentally governed by its physical and chemical
properties. 1,3-Dimethoxypropan-2-amine is typically a colorless liquid with a predicted
boiling point of approximately 160.8 °C and a density near 0.932 g/cm3.[1] A summary of its key
properties is presented in Table 1.

Table 1: Physicochemical Properties of 1,3-

Property Value Source
IUPAC Name 1,3-dimethoxypropan-2-amine [2]

CAS Number 78531-29-0 [1][2]
Molecular Formula CsH13NO:2 [1][4]
Molecular Weight 119.16 g/mol [1112]
Appearance Colorless liquid [11[3]
Boiling Point ~160.8 °C (predicted) [1]
Density ~0.932 g/cm? (predicted) [1]
SMILES COCC(COC)N [1][2][4]
InChi Key DSZCUJHVOLGWBO- 4]

UHFFFAOYSA-N

Structural Validation: A Spectroscopic Approach

While specific spectral data for this compound is not widely published, its structure can be
confidently confirmed using standard spectroscopic techniques. The expected signatures are
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predictable based on its functional groups.

e 1H NMR Spectroscopy: The proton NMR spectrum is expected to show a singlet for the six
protons of the two equivalent methoxy (-OCHs) groups. The methine proton (CH-NH2) would
appear as a multiplet, coupled to the adjacent methylene protons. The four protons of the
two methylene groups (-CHz-) would likely appear as distinct multiplets due to their
diastereotopicity. The two amine protons (-NHz) would typically present as a broad singlet,
the chemical shift of which is concentration-dependent; its signal would disappear upon a
D20 shake, confirming its identity.[5]

e 13C NMR Spectroscopy: The carbon NMR spectrum should exhibit four distinct signals: one
for the methoxy carbons, one for the methylene carbons, one for the methine carbon
attached to the nitrogen, and a fourth signal corresponding to the terminal methyl carbons of
the methoxy groups. Carbons directly attached to the nitrogen atom typically appear in the
10-65 ppm range.[5]

 Infrared (IR) Spectroscopy: As a primary amine, its IR spectrum is characterized by two N-H
stretching bands in the 3400-3250 cm~* region.[6] A strong N-H bending (scissoring)
vibration is expected between 1650-1580 cm~1.[5][6] Additionally, the C-N stretching of the
aliphatic amine should produce a medium-to-weak band in the 1250-1020 cm~! range.[6]
Strong C-O stretching bands from the ether linkages are also expected.

e Mass Spectrometry: Following the "nitrogen rule," the compound's odd number of nitrogen
atoms will result in a molecular ion peak (M*) with an odd mass-to-charge ratio (m/z = 119).
[5] The fragmentation pattern would likely be dominated by alpha-cleavage, where the bond
between the central carbon and an adjacent methylene carbon breaks, yielding a resonance-
stabilized iminium cation.[5]

Synthesis, Purification, and Quality Control

The synthesis of 1,3-Dimethoxypropan-2-amine can be approached through several
established organic chemistry transformations. The choice of method often depends on the
availability of starting materials, desired scale, and purity requirements.

Synthetic Pathways
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A prevalent and logical approach is the reductive amination of the corresponding ketone, 1,3-
dimethoxyacetone. This method is highly effective for forming primary amines.

Experimental Protocol: Reductive Amination of 1,3-Dimethoxyacetone

e Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and under an inert
atmosphere (e.g., nitrogen or argon), dissolve 1,3-dimethoxyacetone in a suitable solvent
such as methanol or ethanol.

e Amine Source: Add a source of ammonia. This can be a solution of ammonia in methanol or
by bubbling ammonia gas through the reaction mixture at a controlled temperature (e.g., 0
°C). An excess of ammonia is typically used to favor the formation of the primary amine over
secondary amine byproducts.

e Reducing Agent: Slowly add a reducing agent, such as sodium borohydride (NaBHa4) or
sodium cyanoborohydride (NaBHsCN), in portions while maintaining a low temperature to
control the reaction exotherm. NaBHsCN is often preferred as it is more selective for the
imine intermediate over the starting ketone.

» Reaction Monitoring: Allow the reaction to stir at room temperature for several hours to
overnight. Monitor the reaction progress by thin-layer chromatography (TLC) or gas
chromatography-mass spectrometry (GC-MS) to confirm the consumption of the starting
ketone.

o Workup: Once the reaction is complete, carefully quench any remaining reducing agent by
the slow addition of an acid (e.g., 1M HCI) until the solution is neutral or slightly acidic.
Remove the organic solvent under reduced pressure.

o Extraction: Basify the aqueous residue with a strong base (e.g., NaOH) to deprotonate the
amine salt and extract the free amine into an organic solvent like dichloromethane or ethyl
acetate.

e Drying and Concentration: Dry the combined organic extracts over an anhydrous drying
agent (e.g., Na2SOa4 or MgSOa), filter, and concentrate the solvent in vacuo to yield the crude
1,3-Dimethoxypropan-2-amine.
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Purification
(Distillation / Chromatography)

Crude 1,3-Dimethoxypropan-2-amine

Click to download full resolution via product page

Caption: General workflow for synthesis via reductive amination.

Purification Strategies

For applications in pharmaceuticals, high purity is paramount. While distillation can be effective,
specialized techniques may be required to remove closely related impurities.[1] One noted
method involves purification using trichloroacetic acid, which protonates the amine to form a
salt that can be precipitated and separated from non-basic impurities.[1] Subsequent treatment
with a base regenerates the pure amine.

Quality Control

To ensure the identity and purity of the final product, a robust quality control protocol is
essential. Gas chromatography (GC) is typically employed to assess purity and identify any
volatile byproducts, such as unreacted starting materials or over-alkylated products.[1] Nuclear
magnetic resonance (NMR) spectroscopy serves to confirm the structure of the final compound
and ensure the absence of significant impurities.[1]

Potential Applications in Research and
Development

While extensive research specifically detailing the uses of 1,3-Dimethoxypropan-2-amine is
not widely published, its structure suggests significant potential in several fields.[1] Its utility lies
in its role as a versatile chemical intermediate.
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1,3-Dimethoxypropan-2-amine
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Caption: Relationship between structure and potential applications.

Pharmaceutical and Medicinal Chemistry

The primary amine group is a common feature in many pharmaceuticals, serving as a key site
for molecular interactions or as a handle for prodrug strategies.[1][7] The propan-2-amine
backbone is a known scaffold in drug design. For instance, related structures like 1-(3,4-
dimethoxyphenyl)propan-2-amine have been used to synthesize compounds investigated for
conditions such as irritable bowel syndrome.[8] The flanking methoxy groups in 1,3-
dimethoxypropan-2-amine can influence the compound's lipophilicity, metabolic stability, and
conformational preferences, which are critical parameters in drug design. It can serve as a
precursor for more complex molecules where the amine is derivatized to form amides,
sulfonamides, or secondary/tertiary amines with desired biological activities.

Organic Synthesis and Material Science

In organic synthesis, 1,3-Dimethoxypropan-2-amine is a valuable building block.[1] The
primary amine can be used in a wide array of chemical reactions, including N-alkylation,
acylation, and condensation reactions to form imines. In material science, the amine and
methoxy groups could allow the molecule to interact with material surfaces or be incorporated
into polymer backbones.[1] For example, it could be used as a monomer or a cross-linking
agent in the synthesis of functional polymers or resins. The two ether linkages and the amine
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also give it potential as a tridentate ligand for forming metal complexes, making it relevant for
catalysis or the design of chelating agents.

Safety and Handling

1,3-Dimethoxypropan-2-amine is classified as a hazardous substance. According to the
Globally Harmonized System (GHS), it is a flammable liquid and vapor (H226) and causes
severe skin burns and eye damage (H314).[2] Therefore, it must be handled with appropriate
personal protective equipment (PPE), including chemical-resistant gloves, safety goggles, and
a lab coat. All work should be conducted in a well-ventilated fume hood. It should be stored
under an inert gas at refrigerated temperatures (2—8 °C) to ensure stability.[1]

Conclusion

1,3-Dimethoxypropan-2-amine is a structurally unique and synthetically valuable compound.
While its direct applications are still emerging, its combination of a reactive primary amine and
modulating methoxy groups makes it a highly attractive building block for drug development
professionals and organic chemists. The synthetic routes are straightforward, and the
molecule's properties can be readily characterized by standard analytical techniques. As the
demand for novel molecular scaffolds grows, the potential of versatile intermediates like 1,3-
Dimethoxypropan-2-amine in creating next-generation pharmaceuticals and advanced
materials is substantial.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

References

1. Buy 1,3-Dimethoxypropan-2-amine | 78531-29-0 [smolecule.com]

2. 1,3-Dimethoxypropan-2-amine | C5SH13NO2 | CID 1514160 - PubChem
[pubchem.ncbi.nim.nih.gov]

3. Page loading... [guidechem.com]

4. PubChemlLite - 1,3-dimethoxypropan-2-amine (C5H13NO2) [pubchemlite.lcsb.uni.lu]

© 2025 BenchChem. All rights reserved. 7/8 Tech Support


https://www.benchchem.com/product/b1301007?utm_src=pdf-body
https://pubchem.ncbi.nlm.nih.gov/compound/1_3-Dimethoxypropan-2-amine
https://www.smolecule.com/products/s713628
https://www.benchchem.com/product/b1301007?utm_src=pdf-body
https://www.benchchem.com/product/b1301007?utm_src=pdf-body
https://www.benchchem.com/product/b1301007?utm_src=pdf-body
https://www.benchchem.com/product/b1301007?utm_src=pdf-custom-synthesis
https://www.smolecule.com/products/s713628
https://pubchem.ncbi.nlm.nih.gov/compound/1_3-Dimethoxypropan-2-amine
https://pubchem.ncbi.nlm.nih.gov/compound/1_3-Dimethoxypropan-2-amine
https://www.guidechem.com/supply/78531-29-0.html
https://pubchemlite.lcsb.uni.lu/e/compound/1514160
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1301007?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

BENGH@ Foundational & Exploratory

Check Availability & Pricing

e 5. chem.libretexts.org [chem.libretexts.org]

e 6. orgchemboulder.com [orgchemboulder.com]
e 7. mdpi.com [mdpi.com]

» 8. researchgate.net [researchgate.net]

 To cite this document: BenchChem. [ITUPAC name for 1,3-Dimethoxypropan-2-amine].
BenchChem, [2026]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b1301007#iupac-name-for-1-3-dimethoxypropan-2-
amine]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem contact

Address: 3281 E Guasti Rd
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